molecular formula C8H7BrN2 B1336756 3-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 4805-70-3

3-Bromo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1336756
CAS No.: 4805-70-3
M. Wt: 211.06 g/mol
InChI Key: QYPXIXIHSALTNV-UHFFFAOYSA-N
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Description

3-Bromo-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

3-Bromo-2-methylimidazo[1,2-a]pyridine is involved in various chemical synthesis processes. It is utilized in the synthesis of imidazo[1,2-a]pyridines, which are of significant interest due to their diverse applications. For instance, in a study by Zhou et al. (2016), a copper-mediated aerobic oxidative synthesis method was developed for creating 3-bromo-imidazo[1,2-a]pyridines. This process was notable for its tolerance to various functional groups and mild conditions (Zhou et al., 2016). Similarly, Patil et al. (2014) reported an efficient microwave-assisted synthesis of 3-bromoimidazo[1,2-a]pyridines, highlighting the method's good yields and range of applications (Patil et al., 2014).

Applications in Organic Chemistry

Research has demonstrated the versatility of this compound in organic chemistry. A study by Katrun and Kuhakarn (2019) developed a method for halogenating 2-arylimidazo[1,2-a]pyridines using sodium halides, with K2S2O8 as an oxidizing agent. This work offered efficient access to variously substituted imidazo[1,2-a]pyridines, which are crucial in organic synthesis (Katrun & Kuhakarn, 2019).

Biological and Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound derivatives have been explored for various biological activities. For example, a study by Abignente et al. (1982) synthesized 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and evaluated their anti-inflammatory, analgesic, and antipyretic properties (Abignente et al., 1982). Furthermore, Vilchis-Reyes et al. (2010) investigated 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidine derivatives for cytotoxic activity and CDK inhibitor activity, contributing to the development of new therapeutic agents (Vilchis-Reyes et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Properties

IUPAC Name

3-bromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPXIXIHSALTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428124
Record name 3-bromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4805-70-3
Record name 3-bromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methylimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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